molecular formula C19H15F2N3O2 B2530077 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921873-09-8

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2530077
CAS RN: 921873-09-8
M. Wt: 355.345
InChI Key: FEOHGNKFOIPYJU-UHFFFAOYSA-N
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Description

The compound "2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological significance and potential therapeutic applications. Benzamide derivatives are often explored for their medicinal chemistry applications due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various starting materials and synthetic routes. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides starts with 4-aminophenazone, a non-steroidal anti-inflammatory drug, indicating the use of pharmaceutical precursors in the synthesis of such compounds . Similarly, the synthesis of fluorinated benzamide derivatives, such as those described in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, involves nucleophilic vinylic substitution reactions of gem-difluoroenamides . These methods highlight the diverse synthetic strategies that can be employed to create benzamide derivatives with varying substituents and structural features.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, as seen in the study of antipyrine-like derivatives . These structures are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions, which can be crucial for their biological activity. The presence of fluorine atoms, as in the case of difluorobenzamide derivatives, can significantly influence the electronic properties and reactivity of these molecules .

Chemical Reactions Analysis

Benzamide derivatives can participate in a range of chemical reactions. The presence of reactive functional groups, such as the amide moiety, allows for further chemical modifications. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involves a series of steps including desmethylation and radiolabeling, which are critical for the development of PET imaging agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine atoms can alter these properties, potentially improving the pharmacokinetic profile of these compounds. The cytotoxicity of benzamide derivatives against various cell lines, as observed in the synthesis of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates, is an important aspect of their chemical properties, as it relates to their potential use as therapeutic agents .

Scientific Research Applications

Synthesis and Material Science

Research in synthetic chemistry has focused on developing novel fluoroorganic compounds due to their unique properties, such as increased stability and lipophilicity, which are beneficial in drug design and material science. For instance, studies on the synthesis of condensed triazines and triazoles highlight the utility of fluoroorganic precursors in constructing complex nitrogen-containing heterocycles, which are key structures in many pharmaceuticals and advanced materials (Reimlinge, Billiau, & Lingier, 1976). Similarly, research on the metal-assisted electrocyclic reaction in a CN–NC–CN system showcases the role of fluorinated intermediates in facilitating the synthesis of novel organometallic complexes with potential applications in catalysis and materials science (Pal, Chowdhury, Drew, & Datta, 2000).

Pharmacology and Biomedical Applications

In pharmacology, benzamide derivatives are extensively studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects. A study on benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity, underscoring the potential of fluoroorganic compounds in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020). Another research effort focused on the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), highlighting the structure-activity relationships that inform the design of new antimicrobial agents (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

properties

IUPAC Name

2,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-14-6-7-15(16(21)12-14)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOHGNKFOIPYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

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